molecular formula C18H15N7O2S B2804836 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide CAS No. 1206990-69-3

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide

Cat. No. B2804836
CAS RN: 1206990-69-3
M. Wt: 393.43
InChI Key: MTYGEGKEYRTTAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and specific heat. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Sulfonamide Inhibitors in Therapy

Sulfonamide compounds, including N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide, are significant due to their broad range of applications in therapeutic areas. Historically known as bacteriostatic antibiotics, sulfonamides have evolved in their use beyond antibacterial treatments. These compounds have found applications as antiviral agents, particularly as HIV protease inhibitors, and in cancer therapy. Their utility extends to treating Alzheimer’s disease, showcasing the versatility of sulfonamide-based drugs in addressing various health conditions (Gulcin & Taslimi, 2018).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide molecules, including derivatives of pyridine and pyrimidine, play a crucial role in drug development due to their versatile synthetic intermediates and biological significance. These compounds are particularly important in organic synthesis, catalysis, and medicinal applications, showing potential in anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, as part of the chemical structure of interest, contributes significantly to recent advances in chemistry and drug development, highlighting the importance of these derivatives in creating new therapeutic agents (Li et al., 2019).

Cytochrome P450 Isoform Inhibition

Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, and compounds like this compound can act as inhibitors to specific CYP isoforms. Selective inhibition of these enzymes is essential in pharmacology to prevent drug-drug interactions and enhance the therapeutic efficacy of medications. The use of chemical inhibitors to understand the contribution of various CYP isoforms to drug metabolism is a critical area of research in drug development (Khojasteh et al., 2011).

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, reactivity, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It could be based on the current state of research and the potential applications of the compound .

properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYGEGKEYRTTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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